molecular formula C9H8N4O2S B14380753 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide CAS No. 88038-31-7

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide

Cat. No.: B14380753
CAS No.: 88038-31-7
M. Wt: 236.25 g/mol
InChI Key: UAGVNXDPBZJVJM-UHFFFAOYSA-N
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Description

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine-3-carboxylic acid derivative with a thiadiazine precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-2-carboxamide
  • 6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-4-carboxamide

Uniqueness

6-(2-Oxo-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

88038-31-7

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

6-(2-oxo-3,6-dihydro-1,3,4-thiadiazin-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O2S/c10-8(14)5-1-2-6(11-3-5)7-4-16-9(15)13-12-7/h1-3H,4H2,(H2,10,14)(H,13,15)

InChI Key

UAGVNXDPBZJVJM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)S1)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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